3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine
Description
3,7-Dioxa-1-azaspiro[45]dec-1-en-2-amine is a chemical compound with the molecular formula C7H12N2O2 It is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3,9-dioxa-1-azaspiro[4.5]dec-1-en-2-amine |
InChI |
InChI=1S/C7H12N2O2/c8-6-9-7(5-11-6)2-1-3-10-4-7/h1-5H2,(H2,8,9) |
InChI Key |
PMENLTVOQZFYFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(COC1)COC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a diol or an epoxide. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the creation of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,8-Dioxa-1-azaspiro[4.5]decan-2-one
- Spirotetramat-enol
- 1,4-Dioxa-8-azaspiro[4.5]decane
Uniqueness
3,7-Dioxa-1-azaspiro[45]dec-1-en-2-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Biological Activity
3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine, also known by its CAS number 1482966-85-7, is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and a summary of its mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C7H12N2O2 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1482966-85-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Its spirocyclic structure allows for unique conformational flexibility, which may enhance its binding affinity to specific receptors or enzymes.
Potential Mechanisms
- GABA Receptor Modulation : Similar compounds have shown activity as GABA receptor ligands, suggesting that this compound may influence neurotransmitter systems involved in anxiety and seizure disorders.
- Antimicrobial Activity : Preliminary studies indicate that spirocyclic compounds can exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
In Vitro Studies
Recent research has focused on the synthesis and evaluation of spirocyclic derivatives for their biological activities. For instance, a study on related compounds demonstrated significant binding affinities to GABA receptors, which could lead to therapeutic effects in respiratory conditions such as asthma .
Case Studies
- Respiratory Effects : A compound structurally similar to this compound was evaluated for its ability to relax airway smooth muscle in guinea pig models. Results indicated that these compounds could effectively reduce airway hyperresponsiveness (AHR) .
- Toxicological Assessments : Another study assessed the toxicological profiles of spiro derivatives on Galleria mellonella larvae, revealing dose-dependent mortality and biochemical changes indicative of insecticidal activity . This suggests potential applications in pest control.
Research Findings
A summary of key findings from various studies is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
